![molecular formula C16H17N5O2 B2946374 N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034364-89-9](/img/structure/B2946374.png)
N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide” is a chemical compound that has gained increasing attention in scientific research in recent years. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring . The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.科学的研究の応用
Antimicrobial and Antiviral Applications
Pyrimidine derivatives have been found to possess antimicrobial and antiviral properties, making them useful in the development of new therapies for infectious diseases .
Anticancer Activity
Some pyrimidine compounds have shown promise in treating various forms of cancer due to their ability to interfere with cell division and DNA synthesis .
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives can act as anti-inflammatory agents, potentially useful for treating conditions like arthritis and other inflammatory diseases .
Anticonvulsant Properties
These compounds may also serve as anticonvulsants, which could be beneficial in managing seizure disorders .
Cardiovascular Applications
Pyrimidine derivatives have been used in the treatment of cardiovascular diseases, including as antihypertensive agents .
Neurological Disorders
There is potential for pyrimidine derivatives to be used in treating neurological conditions such as Alzheimer’s disease and as sedatives or hypnotics .
特性
IUPAC Name |
N-(2-carbamoylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-15(22)11-5-1-2-6-12(11)20-16(23)13-9-14(19-10-18-13)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,17,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNONPIHYPWIZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。